4-甲基-1-(6-甲基庚-5-烯-2-基)环己-3-烯-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

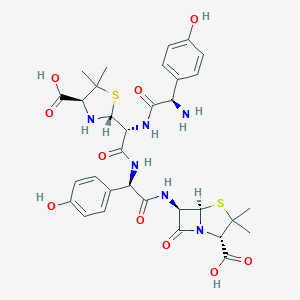

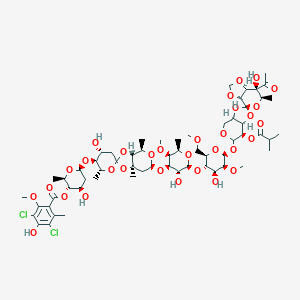

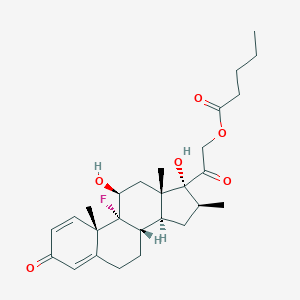

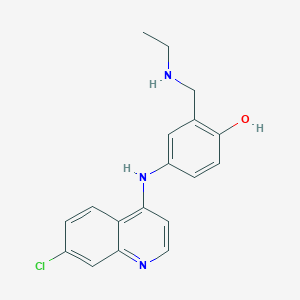

“3-Cyclohexen-1-ol, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-” is a chemical compound with the formula C15H26O and a molecular weight of 222.3663 . It is also known by other names such as β-Bisabolol .

Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C15H26O/c1-12(2)6-5-7-14(4)15(16)10-8-13(3)9-11-15/h6,8,14,16H,5,7,9-11H2,1-4H3/t14-,15+/m0/s1 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The molecular weight of “3-Cyclohexen-1-ol, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-” is 222.3663 . More detailed physical and chemical properties could not be found in the available resources.

科学研究应用

皮肤科应用

β-榄香烯已被发现能增强治疗皮肤病(如特应性皮炎)的有效性,尤其是在局部应用配方中与肝素联合使用时。 它有助于减轻瘙痒和炎症性皮肤,改善面部纹理、皮肤油腻度、亮度、皮肤水分和整体外观 .

抗癌特性

实验研究表明 β-榄香烯在抗癌治疗方面具有潜力。 它的药理特性可以被利用来开发新的治疗方法以管理癌症 .

止痛作用

β-榄香烯具有止痛作用,可在各种情况下缓解疼痛。 这在开发非阿片类镇痛策略中可能特别有用 .

神经保护作用

研究表明 β-榄香烯具有神经保护作用,这对于治疗神经退行性疾病或保护神经元功能可能很重要 .

心脏保护作用

β-榄香烯在心脏保护方面也显示出希望,可能有助于治疗或预防心脏相关疾病 .

抗菌活性

该化合物已被确定具有抗菌特性,表明其可用于对抗细菌感染,并作为各种产品的天然防腐剂 .

抗炎活性

β-榄香烯发挥与已知局部抗炎剂相似的抗炎作用,使其成为化妆品和治疗用途的候选者 .

化妆品应用

作用机制

Target of Action

β-Bisabolol, also known as 4-methyl-1-(6-methylhept-5-en-2-yl)cyclohex-3-en-1-ol, is a naturally occurring monocyclic sesquiterpene alcohol . It is known to have anti-irritant, anti-inflammatory, and anti-microbial properties . .

Mode of Action

Its anti-inflammatory and anti-irritant properties suggest that it may interact with cellular targets involved in the inflammatory response . Additionally, β-Bisabolol has been shown to enhance the percutaneous absorption of certain molecules, suggesting it may interact with components of the skin barrier .

Pharmacokinetics

As a lipophilic compound, β-Bisabolol is likely to be well absorbed through the skin . .

生化分析

Biochemical Properties

.beta.-Bisabolol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decrease the actions of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase . The nature of these interactions is likely due to the ability of .beta.-Bisabolol to bind to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

.beta.-Bisabolol has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have neuroprotective, cardioprotective, and nephroprotective effects, indicating its influence on cell function in the nervous system, cardiovascular system, and kidneys .

Molecular Mechanism

The molecular mechanism of action of .beta.-Bisabolol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the activity of AChE, BuChE, and β-secretase, which are key enzymes involved in neurological function .

Temporal Effects in Laboratory Settings

The effects of .beta.-Bisabolol have been studied over time in laboratory settings. It has been found that .beta.-Bisabolol is well absorbed following dermal exposure . One study using cadaver skin demonstrated that .beta.-Bisabolol can enhance the penetration of 5-fluorouracil .

Dosage Effects in Animal Models

The effects of .beta.-Bisabolol vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that betaIt is known that .beta.-Bisabolol is a product of the mevalonate pathway, which is a key metabolic pathway involved in the production of terpenes and sterols .

Transport and Distribution

The transport and distribution of betaIt is known that .beta.-Bisabolol is well absorbed following dermal exposure, suggesting that it may be transported through the skin and distributed to various tissues in the body .

属性

| { "1. Design of the Synthesis Pathway": "The synthesis pathway for 3-Cyclohexen-1-ol, 1-(1,5-dimethyl-4-hexenyl)-4-methyl- involves the conversion of a starting material containing a cyclohexene ring and a methyl group into the desired product through a series of chemical reactions. The starting material will be functionalized with a hydroxyl group and an allylic double bond through oxidation and addition reactions. The allylic double bond will then be isomerized to the desired 1-(1,5-dimethyl-4-hexenyl) group through a catalytic reaction. Finally, the resulting compound will be methylated to form the final product.", "2. Starting Materials": ["Cyclohexene", "Methanol", "Sodium hydroxide", "Sodium hypochlorite", "1,5-dimethyl-1,4-hexadiene", "Palladium on carbon", "Hydrogen gas", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Methyl iodide"], "3. Reaction": ["1. Cyclohexene is oxidized to cyclohexenol using sodium hydroxide and sodium hypochlorite.", "2. Cyclohexenol is reacted with 1,5-dimethyl-1,4-hexadiene in the presence of palladium on carbon and hydrogen gas to form 1-(1,5-dimethyl-4-hexenyl)cyclohexanol.", "3. The allylic double bond in 1-(1,5-dimethyl-4-hexenyl)cyclohexanol is isomerized to form 3-Cyclohexen-1-ol, 1-(1,5-dimethyl-4-hexenyl)-4-methyl- using a catalytic reaction with sulfuric acid.", "4. The resulting compound is then methylated using sodium hydroxide and methyl iodide to form the final product."] } | |

| 15352-77-9 | |

分子式 |

C15H26O |

分子量 |

222.37 g/mol |

IUPAC 名称 |

(1S)-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-en-1-ol |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-7-14(4)15(16)10-8-13(3)9-11-15/h6,8,14,16H,5,7,9-11H2,1-4H3/t14-,15+/m0/s1 |

InChI 键 |

WTVHAMTYZJGJLJ-LSDHHAIUSA-N |

手性 SMILES |

CC1=CC[C@@](CC1)([C@@H](C)CCC=C(C)C)O |

SMILES |

CC1=CCC(CC1)(C(C)CCC=C(C)C)O |

规范 SMILES |

CC1=CCC(CC1)(C(C)CCC=C(C)C)O |

外观 |

Colorless viscous oil |

沸点 |

305.00 to 307.00 °C. @ 760.00 mm Hg |

| 15352-77-9 | |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol; Levomenol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)